
CXCR7 modulator 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CXCR7 modulator 1 is a compound that targets the CXC chemokine receptor 7 (CXCR7), also known as atypical chemokine receptor 3. CXCR7 is a G-protein-coupled receptor that signals through the β-arrestin pathway. Its ligands include interferon-inducible T cell α chemoattractant (CXCL11) and stromal cell-derived factor-1 (CXCL12). CXCR7 is involved in various physiological and pathological processes, including cancer, coronary artery disease, stroke, inflammation, and human immunodeficiency virus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CXCR7 modulator 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the production process .
Chemical Reactions Analysis
Types of Reactions: CXCR7 modulator 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
CXCR7 modulator 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of CXCR7 and its ligands.
Biology: Investigates the role of CXCR7 in cell signaling, migration, and survival.
Medicine: Explores potential therapeutic applications in treating cancer, inflammation, and cardiovascular diseases.
Industry: Utilized in drug development and screening for new pharmacological agents
Mechanism of Action
CXCR7 modulator 1 exerts its effects by binding to the CXCR7 receptor and modulating its activity. Unlike typical G-protein-coupled receptors, CXCR7 signals through the β-arrestin pathway, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (Erk 1/2). This pathway is involved in various cellular processes, including cell migration, proliferation, and survival .
Comparison with Similar Compounds
CXCR4 Modulators: Target the CXCR4 receptor, which also binds to CXCL12 but signals through a different pathway.
CXCL12 Inhibitors: Block the interaction between CXCL12 and its receptors, including CXCR7 and CXCR4
Uniqueness: CXCR7 modulator 1 is unique in its ability to selectively target the CXCR7 receptor and modulate its activity through the β-arrestin pathway. This distinct mechanism of action sets it apart from other similar compounds that may target different receptors or pathways .
Properties
IUPAC Name |
(3S,6S,9R,12S,18R)-9-benzyl-16-[3-(2,4-difluorophenyl)propyl]-6-(2,2-dimethylpropyl)-12-(phenylmethoxymethyl)-3-(1,3-thiazol-4-ylmethyl)-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H57F2N7O7S/c1-48(2,3)25-39-44(60)54-38(24-35-29-65-30-51-35)46(62)57-21-11-17-41(57)47(63)56(20-10-16-33-18-19-34(49)23-36(33)50)26-42(58)52-40(28-64-27-32-14-8-5-9-15-32)45(61)53-37(43(59)55-39)22-31-12-6-4-7-13-31/h4-9,12-15,18-19,23,29-30,37-41H,10-11,16-17,20-22,24-28H2,1-3H3,(H,52,58)(H,53,61)(H,54,60)(H,55,59)/t37-,38+,39+,40+,41-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBLFYRZNQPUFU-UNWHFORBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)NC(C(=O)NC(C(=O)N1)CC3=CC=CC=C3)COCC4=CC=CC=C4)CCCC5=C(C=C(C=C5)F)F)CC6=CSC=N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N(CC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC3=CC=CC=C3)COCC4=CC=CC=C4)CCCC5=C(C=C(C=C5)F)F)CC6=CSC=N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H57F2N7O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
914.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.